molecular formula C19H19DN2O3S B607203 Deuteropioglitazone, (5R)- CAS No. 1259828-75-5

Deuteropioglitazone, (5R)-

Katalognummer B607203
CAS-Nummer: 1259828-75-5
Molekulargewicht: 357.4461
InChI-Schlüssel: HYAFETHFCAUJAY-VHLRUQIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DRX-065 is a stabilized and deuterated R-enantiomer of pioglitazone. DRX-065 is superior to pioglitazone in reducing steatosis, NAS, and TG in mouse models of NASH. It is equivalent to pioglitazone. in reducing hepatic NEFA, cholesterol, inflammation, and fibrosis. DRX-065 has pharmacological properties desirable for the treatment of NASH (mitochondrial function modulation, non-steroidal anti-inflammatory effects, and glucose lowering effects) without the undesired PPARγ-related weight gain side effect.

Wissenschaftliche Forschungsanwendungen

Pioglitazone as a Research Focus

Pioglitazone, a close relative of deuteropioglitazone, has been extensively studied for its effects on various medical conditions. Although the exact studies on deuteropioglitazone (5R) are limited, insights from pioglitazone research can provide a relevant understanding.

  • Cardioprotective Effects : Pioglitazone has been studied for its cardioprotective effects. In a study, it was found to decrease mitochondrial ultrastructural damage, reduce infarct size, and inhibit cardiocyte apoptosis in ischemic/reperfused hearts in rats. This suggests its potential in mitigating heart damage after ischemic episodes (Li, Lang, Mao, Tian, & Feng, 2008).

  • Applications in Medicinal Chemistry : Deuterium, like in deuteropioglitazone, is increasingly used in medicinal chemistry, not just for improving pharmacokinetic parameters but also for addressing issues like metabolism-mediated toxicity and drug interactions. This highlights the broader role of deuterium in drug development (Pirali, Serafini, Cargnin, & Genazzani, 2019).

  • Potential in Osteosarcoma Therapy : Agonists like pioglitazone have been researched for their potential as differentiation therapy agents in human osteosarcoma. They may act as adjuvant therapeutic agents or chemopreventive agents to prevent recurrence and metastasis after surgical removal of primary tumors (Haydon, Zhou, Feng, Breyer, Cheng, Jiang, Ishikawa, Peabody, Montag, Simon, & He, 2002).

  • Neuroprotective and Antidepressive Effects : Research on rosiglitazone, another thiazolidinedione like pioglitazone, suggests its neuroprotective and anti-depressive effects. It was found to reverse depressive behaviors in mice and promote neuronal axon plasticity (Zhao, Zhang, Guo, Cao, Xue, Zhao, Yang, Yang, Ji, Huang, & Sun, 2017).

  • Impact on Drug Metabolism : Deuterium substitution, as in deuteropioglitazone, impacts the pharmacokinetics of pharmaceuticals. It can alter clearance and redirect metabolic pathways, reducing toxicity and potentially enhancing efficacy (Russak & Bednarczyk, 2018).

  • Deuterium Isotope Effects in Drug Metabolism : The use of deuterium in drugs, such as deuteropioglitazone, can modify drug action by retarding certain metabolism pathways, enhancing specific biological actions, and potentially avoiding the formation of toxic metabolites (Foster, 1984).

Eigenschaften

CAS-Nummer

1259828-75-5

Produktname

Deuteropioglitazone, (5R)-

Molekularformel

C19H19DN2O3S

Molekulargewicht

357.4461

IUPAC-Name

(R)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione-5-d

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D

InChI-Schlüssel

HYAFETHFCAUJAY-VHLRUQIKSA-N

SMILES

O=C(N1)S[C@@](CC2=CC=C(OCCC3=NC=C(CC)C=C3)C=C2)([2H])C1=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DRX-065;  DRX 065;  DRX065;  deuterated R-enantiomer of pioglitazone.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteropioglitazone, (5R)-
Reactant of Route 2
Reactant of Route 2
Deuteropioglitazone, (5R)-
Reactant of Route 3
Deuteropioglitazone, (5R)-
Reactant of Route 4
Reactant of Route 4
Deuteropioglitazone, (5R)-
Reactant of Route 5
Reactant of Route 5
Deuteropioglitazone, (5R)-
Reactant of Route 6
Deuteropioglitazone, (5R)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.